1-Difluoromethoxy-3,6-diiodo-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Difluoromethoxy-3,6-diiodo-2-fluorobenzene is a chemical compound with the molecular formula C7H3F3I2O It is characterized by the presence of difluoromethoxy, diiodo, and fluorobenzene groups
Vorbereitungsmethoden
The synthesis of 1-Difluoromethoxy-3,6-diiodo-2-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of iodine atoms to the benzene ring.
Methoxylation: Introduction of the difluoromethoxy group.
Fluorination: Introduction of the fluorine atom.
The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-Difluoromethoxy-3,6-diiodo-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Difluoromethoxy-3,6-diiodo-2-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Difluoromethoxy-3,6-diiodo-2-fluorobenzene involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the iodine atoms can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Difluoromethoxy-3,6-diiodo-2-fluorobenzene can be compared with other similar compounds, such as:
- 1-Difluoromethoxy-3-fluorobenzene
- 1-Difluoromethoxy-3,6-dimethoxy-2-fluorobenzene
- 1-Difluoromethoxy-4-ethyl-2-fluorobenzene
These compounds share similar structural features but differ in the presence of additional functional groups or substituents. The uniqueness of this compound lies in its specific combination of difluoromethoxy, diiodo, and fluorobenzene groups, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C7H3F3I2O |
---|---|
Molekulargewicht |
413.90 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-3-fluoro-1,4-diiodobenzene |
InChI |
InChI=1S/C7H3F3I2O/c8-5-3(11)1-2-4(12)6(5)13-7(9)10/h1-2,7H |
InChI-Schlüssel |
GLLZJULMUXXVEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1I)OC(F)F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.